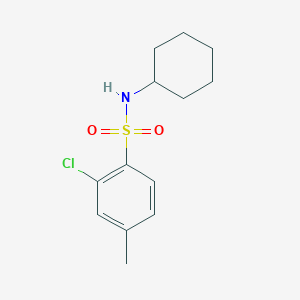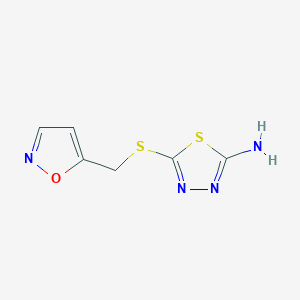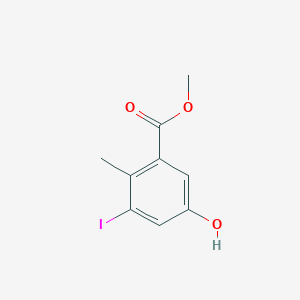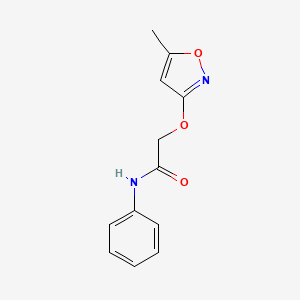
2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C13H18ClNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a cyclohexyl group and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide typically involves the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of 2-chloro-4-methylbenzenesulfonic acid.
Reduction: Formation of N-cyclohexyl-4-methylbenzenesulfonamide.
Scientific Research Applications
2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-methylbenzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-chloro-N-methylbenzenesulfonamide: Lacks the cyclohexyl group, which may influence its solubility and interaction with biological targets.
4-methylbenzenesulfonamide: Lacks both the chlorine and cyclohexyl groups, making it less complex and potentially less versatile.
Uniqueness
2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide is unique due to the presence of both the chlorine atom and the cyclohexyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity in chemical reactions and its potential as a bioactive compound.
Properties
Molecular Formula |
C13H18ClNO2S |
|---|---|
Molecular Weight |
287.81 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-7-8-13(12(14)9-10)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |
InChI Key |
JHBVCSARIMGBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)
![Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14912693.png)


![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)

